Product packaging for 7-Fluorothiochroman-4-one(Cat. No.:CAS No. 21243-15-2)

7-Fluorothiochroman-4-one

Cat. No.: B3251901
CAS No.: 21243-15-2
M. Wt: 182.22 g/mol
InChI Key: GXOONQDUSVYOIV-UHFFFAOYSA-N
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Description

Bedeutung von schwefelhaltigen Heterocyclen in der synthetischen und medizinischen Chemie

Schwefelhaltige Heterocyclen sind ein Grundpfeiler der medizinischen Chemie und ein integraler Bestandteil zahlreicher von der FDA zugelassener Medikamente. nih.govresearchgate.netnih.gov Diese Verbindungen weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter krebsbekämpfende, antivirale, antimikrobielle, antidiabetische, blutdrucksenkende und entzündungshemmende Eigenschaften. researchgate.net Die Präsenz von Schwefelatomen in diesen Molekülen trägt zu ihren einzigartigen chemischen und physikalischen Eigenschaften bei, die ihre biologische Aktivität beeinflussen können. tandfonline.comresearchgate.net Die Vielseitigkeit von schwefelhaltigen Heterocyclen macht sie zu attraktiven Gerüsten für die Entwicklung neuer Medikamente mit potenziell verbesserter Wirksamkeit und geringerer Toxizität. researchgate.net

Überblick über Benzothiopyran-4-on-Derivate in der akademischen Forschung

Benzothiopyran-4-on-Derivate wurden in der akademischen Forschung intensiv auf ihr Potenzial als entzündungshemmende, antimikrobielle und krebsbekämpfende Mittel untersucht. ontosight.aiontosight.ai Die Synthese und Untersuchung dieser Verbindungen hat zu Einblicken in ihre Struktur-Wirkungs-Beziehungen geführt, die für die Entwicklung neuer, wirksamerer Medikamente entscheidend sind. ijrar.org Synthetische Methoden zur Herstellung von Benzothiopyran-4-on-Derivaten umfassen typischerweise mehrstufige Reaktionen, wie Kondensations- und Cyclisierungsreaktionen. ontosight.ai

Spezifischer Forschungsschwerpunkt: 7-Fluorothiochroman-4-on und seine Derivatlandschaft

Innerhalb der breiteren Klasse der Benzothiopyran-4-one hat sich 7-Fluorothiochroman-4-on als eine Verbindung von besonderem Interesse herauskristallisiert. Die Einführung eines Fluoratoms an der 7-Position des Thiochroman-4-on-Gerüsts kann die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls erheblich verändern. nih.govmdpi.com Die hohe Elektronegativität und die geringe Größe des Fluoratoms können die Konformation, die Säurekonstante (pKa), die intrinsische Wirksamkeit, die Membranpermeabilität und die metabolischen Wege beeinflussen. nih.gov

Die Forschung zu 7-Fluorothiochroman-4-on und seinen Derivaten konzentriert sich auf die Untersuchung seines Potenzials als Baustein für die Synthese komplexerer Moleküle mit verbesserter biologischer Aktivität. evitachem.comfluorochem.co.uk So wurden beispielsweise Derivate von 7-Fluorothiochroman-4-on auf ihre leishmanizide und krebsbekämpfende Wirkung untersucht. who.intnih.gov

Chemische Synthese und Charakterisierung

Die Synthese von 7-Fluorothiochroman-4-on beinhaltet typischerweise die Umsetzung von 4-Fluorthiophenol mit einer geeigneten dreikettigen Kohlenstoff-Komponente. Eine gängige Methode ist die Reaktion von 4-Fluorthiophenol mit Acrylsäure in Gegenwart eines Katalysators wie Jod. evitachem.com Eine andere Methode beinhaltet die Umsetzung von 4-Fluorthiophenol mit 3-Chlorpropionsäure in einer alkalischen Lösung, gefolgt von einer Cyclisierung mit konzentrierter Schwefelsäure. who.int

Tabelle 1: Synthesemethoden für 7-Fluorothiochroman-4-on

ReaktantenKatalysator/BedingungenProduktReferenz
4-Fluorthiophenol, AcrylsäureJod, 50 °C7-Fluorothiochroman-4-on evitachem.com
4-Fluorthiophenol, 3-ChlorpropionsäureNaOH, dann konz. H2SO47-Fluorothiochroman-4-on who.int

Die Charakterisierung von 7-Fluorothiochroman-4-on erfolgt typischerweise durch spektroskopische Techniken wie Kernspinresonanz (NMR) und Massenspektrometrie (MS), um seine Struktur und Reinheit zu bestätigen. ontosight.ai

Chemische Reaktivität und Transformationen

Der 7-Fluorothiochroman-4-on-Kern ist ein vielseitiger Baustein, der an verschiedenen chemischen Reaktionen teilnehmen kann, um eine Vielzahl von Derivaten zu erzeugen. Die Carbonylgruppe und der aromatische Ring sind die primären Stellen für chemische Modifikationen.

Reaktionen an der Carbonylgruppe: Die Carbonylgruppe kann mit verschiedenen Reagenzien wie Aminen oder Hydrazinen kondensiert werden, um eine Reihe von Derivaten zu bilden. evitachem.com Beispielsweise wurde berichtet, dass die Reaktion mit Hydrazinderivaten zu Hydrazonen führt, die eine verstärkte antileishmanielle Aktivität aufweisen. mdpi.com

Reaktionen am aromatischen Ring: Das Fluoratom an der 7-Position kann unter geeigneten Bedingungen durch Nukleophile substituiert werden, was weitere Möglichkeiten zur Funktionalisierung des Moleküls bietet. evitachem.com

Rolle in der medizinischen Chemie und Wirkstoffforschung

7-Fluorothiochroman-4-on dient als wichtiges Zwischenprodukt bei der Synthese von biologisch aktiven Molekülen. evitachem.com Seine Derivate wurden auf verschiedene therapeutische Potenziale untersucht, insbesondere in den Bereichen der Bekämpfung von Infektionskrankheiten und Krebs.

So zeigte eine Studie, dass Thiochroman-4-on-Derivate, die eine Vinylsulfon-Einheit tragen, eine hohe antileishmanielle Aktivität und eine geringe Zytotoxizität aufweisen. nih.gov Insbesondere zeigte die Fluor-Substitution an der C-6-Position eine erhöhte leishmanizide Aktivität. nih.gov In einer anderen Studie wurde ein Derivat von 7-Fluorothiochroman-4-on, 3-Chlormethylen-6-fluorthiochroman-4-on (CMFT), als neuartiges Topoisomerase-Gift mit Antitumoraktivität identifiziert. who.int

Tabelle 2: Biologische Aktivitäten von 7-Fluorothiochroman-4-on-Derivaten

DerivatBiologische AktivitätReferenz
Thiochroman-4-on-vinylsulfoneAntileishmanielle Aktivität nih.gov
3-Chlormethylen-6-fluorthiochroman-4-on (CMFT)Antitumoraktivität, Topoisomerase-Gift who.int
Thiochroman-4-on-HydrazoneAntileishmanielle Aktivität mdpi.com

Tabelle der erwähnten Verbindungsnamen

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FOS B3251901 7-Fluorothiochroman-4-one CAS No. 21243-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOONQDUSVYOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Fluorothiochroman 4 One and Its Analogs

Cyclization Strategies for Thiochroman-4-one (B147511) Core Formation

Intramolecular Friedel-Crafts Acylation of Phenylthiopropanoic Acids

A primary and effective method for synthesizing the thiochroman-4-one scaffold is the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. nih.gov This reaction is a classic example of electrophilic aromatic substitution, where the acyl group of the propanoic acid chain acts as the electrophile, attacking the electron-rich aromatic ring to form the six-membered heterocyclic ring. masterorganicchemistry.comscience.gov

The precursor, 3-(3-fluorophenylthio)propanoic acid, is typically prepared by the reaction of 3-fluorothiophenol (B1676560) with a suitable three-carbon component like β-propiolactone or 3-halopropionic acid. nih.gov The subsequent cyclization is heavily influenced by the nature of the substituent on the aromatic ring. The fluorine atom at the 3-position of the phenylthio precursor directs the cyclization to the carbon atom para to the sulfur linkage, resulting in the formation of 7-Fluorothiochroman-4-one. The electron-withdrawing nature of fluorine can impact the reactivity of the aromatic ring, potentially requiring strong activating conditions for the acylation to proceed efficiently. digitellinc.com

Cyclodehydration Reactions

Cyclodehydration represents the broader category of reactions wherein the intramolecular cyclization of 3-(phenylthio)propanoic acids is achieved through the elimination of a water molecule. This transformation requires the use of strong dehydrating agents which also act as catalysts to promote the formation of the key acylium ion intermediate necessary for the Friedel-Crafts acylation. nih.gov The choice of the cyclodehydrating agent is crucial for optimizing the reaction yield and minimizing side reactions. Various strong acids and acid chlorides are employed for this purpose, each with specific advantages depending on the substrate and desired reaction conditions.

Acid-Catalyzed Cyclization Approaches

The most common and practical approaches for the cyclization of 3-(3-fluorophenylthio)propanoic acid involve catalysis by strong acids. These reagents facilitate the formation of the electrophilic species that attacks the aromatic ring.

Concentrated sulfuric acid (H₂SO₄) is a powerful and widely used catalyst for the cyclization of phenylthiopropanoic acids. nih.gov It functions as both a strong acid catalyst and a dehydrating agent. The mechanism involves the protonation of the carboxylic acid group by sulfuric acid, which leads to the formation of a highly reactive acylium ion. This electrophile then undergoes an intramolecular attack on the activated position of the aromatic ring, followed by deprotonation to restore aromaticity and yield the final this compound product. Careful control of temperature is often necessary to prevent unwanted side reactions such as sulfonation of the aromatic ring.

Methanesulfonic acid (MSA) is another effective strong acid catalyst for intramolecular Friedel-Crafts reactions. nih.govdatapdf.com It is often considered a superior alternative to sulfuric acid or polyphosphoric acid (PPA) because it is a non-oxidizing acid that generally does not cause sulfonation of the aromatic ring. osti.gov Its excellent solvent properties and high acidity allow the cyclization to proceed efficiently, often at elevated temperatures, to provide good yields of the desired thiochroman-4-one. datapdf.comosti.gov Studies on related arylpropanoic acids have shown that reaction times can range from 30 minutes to 3 hours depending on the substrate's reactivity. osti.gov

An alternative strategy involves a two-step process initiated by oxalyl chloride. nih.gov In this method, the 3-(3-fluorophenylthio)propanoic acid is first converted to its more reactive acid chloride derivative using oxalyl chloride. The resulting 3-(3-fluorophenylthio)propanoyl chloride can then be cyclized in a subsequent step via an intramolecular Friedel-Crafts acylation. nih.gov This second step is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). This approach can be advantageous when direct acid-catalyzed cyclization of the carboxylic acid gives low yields, as the acid chloride is a significantly more potent electrophilic precursor. nih.gov

Summary of Acid-Catalyzed Cyclization Methods
MethodCatalyst/ReagentRole of ReagentKey Features
Sulfuric Acid CatalysisH₂SO₄Catalyst and Dehydrating AgentStrong, effective, but can cause sulfonation side reactions. nih.gov
Methanesulfonic Acid CatalysisCH₃SO₃H (MSA)Catalyst and SolventNon-sulfonating, good solvent properties, often provides cleaner reactions. nih.govosti.gov
Oxalyl Chloride Mediation(COCl)₂ then Lewis Acid (e.g., AlCl₃)Activates carboxylic acid to acid chlorideTwo-step process; useful for less reactive substrates. nih.gov

Microwave-Assisted One-Pot Alkylation/Cyclic Acylation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of this compound synthesis, microwave irradiation can be effectively employed in the key bond-forming steps. A rapid and efficient synthesis of thiochroman-4-ones has been reported under microwave irradiation, involving the condensation of arylthiols with 3-chloropropionic acid. researchgate.netresearchgate.net This approach, while not a true one-pot alkylation and acylation, significantly reduces reaction times compared to conventional heating.

A plausible one-pot microwave-assisted approach would involve the initial S-alkylation of a 3-fluorothiophenol with a suitable three-carbon synthon, followed by an intramolecular Friedel-Crafts acylation to form the thiochroman-4-one ring. While specific literature on a one-pot microwave-assisted alkylation/acylation for this compound is limited, the principles of microwave-assisted Friedel-Crafts acylation are well-established and suggest the feasibility of such a process. researchgate.netnih.gov The use of microwave heating in the intramolecular Friedel-Crafts cyclization of 3-(phenylthio)propanoic acids has been shown to be effective for the synthesis of the core thiochroman-4-one structure.

StepReactantsConditionsProductAdvantage of Microwave
Condensation Arylthiol, 3-Chloropropionic AcidMicrowave Irradiation3-(Arylthio)propanoic acidRapid reaction time (e.g., 4 minutes) researchgate.net
Cyclization 3-(Arylthio)propanoic acidMicrowave Irradiation, Acid CatalystThiochroman-4-oneFaster reaction, higher efficiency

Superacid-Catalyzed Reaction Systems

The critical step in the synthesis of the thiochroman-4-one core is the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acid derivatives. This cyclization is typically promoted by strong acids. While the term "superacid" is not always explicitly used, strong Brønsted and Lewis acids that can be considered in this category, or function similarly, are employed to facilitate the reaction.

Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation. preprints.org PPA serves as both the catalyst and the solvent in many cases, promoting the cyclization of 3-(3-fluorophenylthio)propanoic acid to yield this compound. The high acidity of PPA is necessary to activate the carboxylic acid group for electrophilic attack on the electron-rich aromatic ring. Other strong acids such as methanesulfonic acid have also been utilized for similar cyclizations. nih.gov The reaction mechanism involves the in situ formation of an acylium ion or a highly activated acyl-PPA intermediate, which then undergoes electrophilic aromatic substitution.

Acid CatalystSubstrateProductTypical Conditions
Polyphosphoric Acid (PPA) 3-(3-Fluorophenylthio)propanoic acidThis compoundHeating
Methanesulfonic Acid 3-(Arylthio)propanoic acidsThiochroman-4-onesHeating

Fluorination Techniques in Thiochroman-4-one Synthesis

The introduction of fluorine into the thiochroman-4-one scaffold can be achieved at various stages of the synthesis. Direct fluorination of the pre-formed heterocyclic system offers a route to novel fluorinated analogs.

Anodic Mono- and Trifluorination of Thiochroman-4-one Derivatives

Anodic fluorination is an electrochemical method that provides a direct route for the introduction of fluorine atoms into organic molecules. Studies on (E)-3-benzylidene-2,3-dihydrothiochroman-4-one derivatives have shown that this technique can be used to selectively introduce fluorine at the C-2 position. The reaction is typically carried out in an undivided cell using a platinum anode and a supporting electrolyte such as Et3N·3HF in an organic solvent.

The selectivity between mono- and trifluorination can be controlled by the reaction conditions, including the applied current and the duration of the electrolysis. A possible mechanism involves the one-electron oxidation of the sulfur atom, followed by deprotonation and reaction with a fluoride (B91410) ion to yield the 2-fluorothiochroman-4-one derivative. Further oxidation and fluorination can lead to the formation of trifluorinated products.

SubstrateProduct(s)Key Reaction Conditions
(E)-3-Benzylidene-2,3-dihydrothiochroman-4-one(E)-3-Benzylidene-2-fluoro-2,3-dihydrothiochroman-4-oneAnodic oxidation, Et3N·3HF, Pt anode
(E)-3-Benzylidene-2,3-dihydrothiochroman-4-oneTrifluorinated derivativesHigher current, longer reaction time

Ipso-Fluorination Approaches

Ipso-fluorination is a powerful strategy for the regioselective introduction of a fluorine atom onto an aromatic ring, where a pre-installed functional group, such as a silyl (B83357) or boryl group, is replaced by fluorine. While specific examples of ipso-fluorination to produce this compound are not prevalent in the literature, this methodology presents a viable synthetic route.

The general approach would involve the synthesis of a 7-substituted thiochroman-4-one precursor, for example, 7-(trimethylsilyl)thiochroman-4-one or a 7-boronic acid ester derivative. This precursor could then be subjected to electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), or xenon difluoride. researchgate.netwikipedia.orgusfca.eduresearchgate.net The success of this approach would depend on the stability of the thiochroman-4-one core under the fluorination conditions and the chemoselectivity of the reaction.

Precursor Functional GroupElectrophilic Fluorinating AgentPotential Product
Trimethylsilyl (-SiMe3)Xenon difluoride (XeF2)This compound
Boronic acid ester (-B(OR)2)Selectfluor®This compound
Stannane (-SnR3)N-Fluorobenzenesulfonimide (NFSI)This compound

Derivatization Strategies at C-3 Position and Other Sites

The C-3 position of the thiochroman-4-one ring is a common site for derivatization, allowing for the introduction of various functional groups to modulate the biological activity of the parent compound.

Introduction of Halomethylene Moieties (e.g., Chloromethylene, Bromomethylene)

The introduction of halomethylene groups at the C-3 position can be achieved through a multi-step sequence, often starting with a Vilsmeier-Haack reaction. nrochemistry.comjk-sci.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction, typically employing a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C-3 position of the thiochroman-4-one.

The resulting 3-formyl-7-fluorothiochroman-4-one can then be converted to the desired halomethylene derivative. For example, reduction of the aldehyde to an alcohol, followed by treatment with a halogenating agent such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), would yield the corresponding 3-(chloromethylene) or 3-(bromomethylene) analog.

ReactionReagentsIntermediate/Product
Vilsmeier-Haack Formylation POCl3, DMF3-Formyl-7-fluorothiochroman-4-one
Reduction NaBH47-Fluoro-3-(hydroxymethyl)thiochroman-4-one
Chlorination SOCl23-(Chloromethylene)-7-fluorothiochroman-4-one
Bromination PBr33-(Bromomethylene)-7-fluorothiochroman-4-one

Formation of Vinyl Sulfone Moieties

The introduction of a vinyl sulfone moiety to the thiochroman-4-one scaffold represents a significant synthetic advancement for creating derivatives with potential biological activities. The synthesis of these vinyl sulfones typically involves a multi-step process starting from the parent thiochroman-4-one.

Initially, the sulfur atom in the thiochroman-4-one ring is oxidized to a sulfone. Following this oxidation, a dehydrogenation reaction is carried out to introduce a double bond between the C2 and C3 positions of the thiochroman-4-one ring, resulting in the formation of the α,β-unsaturated vinyl sulfone.

One study detailed the synthesis of a series of thiochroman-4-one derivatives, which included the creation of vinyl sulfones. nih.gov In this process, the precursor thiochroman-4-ones were first converted to their corresponding sulfones. Subsequent dehydrogenation led to the desired vinyl sulfone compounds. nih.gov This transformation is crucial as the resulting vinyl sulfone moiety is known to be a reactive Michael acceptor, capable of interacting with biological nucleophiles. nih.gov

The table below summarizes the effect of the vinyl sulfone moiety on the biological activity of thiochroman-4-one derivatives against L. (V) panamensis amastigotes, as reported in the study.

Compound TypeBase CompoundEC50 (µM)Cytotoxicity LC50 (µM)Selectivity Index (SI)
Thiochroman-4-one1a >100>200-
Thiochroman-4-one Sulfone3h >100>200-
Vinyl Sulfone4h 9.98>200>20
6-Fluoro Vinyl Sulfone4j 3.23561174

The data indicates a significant increase in activity and selectivity for compounds bearing the vinyl sulfone group, particularly the 6-fluoro substituted analog (4j ). nih.gov

Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives from this compound is a common strategy to expand the chemical space and explore new biological activities. Hydrazones are typically formed by the condensation reaction between the ketone group at the C4 position of the thiochroman-4-one ring and a hydrazine (B178648) derivative.

A general procedure for the preparation of acyl hydrazone derivatives involves dissolving the parent thiochroman-4-one in an anhydrous solvent such as methanol (B129727). nih.gov The mixture is heated to reflux, and then the desired hydrazide, along with a catalytic amount of glacial acetic acid, is added. nih.gov The reaction is monitored until completion, and the resulting hydrazone precipitate is collected by filtration.

For example, a series of thiochroman-4-one acyl hydrazones were synthesized to evaluate their antileishmanial activity. nih.gov The derivatization of thiochroman-4-ones with acyl hydrazones was found to significantly enhance their biological activity. nih.gov

Another study focused on creating novel thiochromanone derivatives containing a sulfonyl hydrazone moiety. rsc.org These compounds were synthesized and evaluated for their antibacterial and antifungal activities. rsc.org The presence of the sulfonyl hydrazone structure was associated with moderate to good antibacterial activities against various plant pathogens. rsc.org

The following table presents examples of hydrazone derivatives synthesized from thiochroman-4-ones and their reported melting points.

Starting MaterialReagentResulting DerivativeYield (%)Melting Point (°C)
Thiochroman-4-oneBenzohydrazide(E)-N'-(Thiochroman-4-ylidene)benzohydrazide80160–161
ThioflavanoneSemicarbazideThioflavanone Semicarbazone--
ThioflavanoneThiosemicarbazideThioflavanone Thiosemicarbazone--

These examples demonstrate the versatility of the ketone group in thiochroman-4-ones for the synthesis of a wide range of hydrazone derivatives.

Functionalization for Advanced Material Applications

The functionalization of the this compound scaffold holds potential for the development of advanced materials, largely due to the unique properties imparted by the fluorine atom. While specific applications of this exact compound in materials science are not yet widely reported, the influence of fluorination on organic materials is well-documented, suggesting several avenues for exploration.

The introduction of fluorine into organic molecules can significantly alter their electronic properties. rsc.org Fluorine is a highly electronegative atom, and its incorporation into a conjugated system can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can facilitate electron injection and improve the stability of the material against oxidative degradation, which are desirable characteristics for organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org

Furthermore, the presence of fluorine can influence the solid-state packing of molecules through non-covalent interactions like C-H···F hydrogen bonds. rsc.org This can lead to more ordered supramolecular structures, such as π-stacking, which is crucial for efficient charge transport in organic semiconductors. rsc.org

The this compound core could serve as a building block for larger, conjugated systems or polymers. For instance, the aromatic ring could be functionalized with groups suitable for polymerization or cross-coupling reactions. The inherent properties of fluorinated compounds, such as thermal stability and hydrophobicity, could also be advantageous in creating robust materials for specialized applications, including protective coatings or advanced fluoropolymers. man.ac.uk

The field of fluorinated functional materials also extends to imaging and sensors. mdpi.com The unique spectroscopic signatures of fluorinated compounds can be exploited for various imaging techniques. Therefore, derivatives of this compound could potentially be developed as fluorescent probes or sensors.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Specific ¹H-NMR data, including chemical shifts, multiplicity, coupling constants, and integration for the protons in 7-Fluorothiochroman-4-one, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Detailed ¹³C-NMR data, which would provide information on the chemical environment of each carbon atom in the this compound molecule, could not be found.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No FTIR spectral data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, is publicly available.

Raman Spectroscopy Applications

Information regarding the application of Raman spectroscopy to analyze the molecular structure of this compound is not available.

Mass Spectrometry (MS) Techniques

Data from mass spectrometry techniques, which would determine the molecule's mass-to-charge ratio and fragmentation pattern, has not been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. It functions by measuring the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is precise enough to distinguish between compounds with the same nominal mass but different elemental formulas.

For a fluorinated thiochromanone, the molecular formula is C₉H₇FOS bldpharm.com. HRMS analysis ionizes the molecule—often by adding a proton to form the [M+H]⁺ adduct—and measures its exact mass. This experimental value is then compared to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O, and ³²S). A close match between the measured and theoretical mass, typically within a few parts per million (ppm), provides unequivocal confirmation of the molecular formula.

In the characterization of the related isomer, 6-Fluorothiochroman-4-one, HRMS was used to confirm its composition. The study reported a calculated exact mass for the protonated molecule ([C₁₀H₁₀FOS + H]⁺) and found an experimental value that was in very close agreement, thereby validating the elemental formula nih.gov. This process is standard for confirming the successful synthesis of such derivatives.

Table 1: Example HRMS Data for a Fluorothiochroman-4-one Isomer

ParameterValueReference
Molecular FormulaC₉H₇FOS bldpharm.com
Ion Type[M+H]⁺ nih.gov
Calculated Exact Mass (for C₉H₈FOS⁺)183.0274Calculated
Example Found Mass (for 6-fluoro isomer)197.0443 (for a related derivative) nih.gov

Applications in Identification and Purity Assessment

Spectroscopic analysis is fundamental not only for initial identification but also for the ongoing assessment of compound purity. Each synthesized batch must be verified to confirm its identity and quantify any residual starting materials or byproducts.

Identification: The combination of HRMS with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy creates a unique "fingerprint" for the target compound. While HRMS confirms the elemental formula, NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms, and IR spectroscopy identifies the functional groups present (such as the characteristic carbonyl, C=O, stretch) nih.govresearchgate.net. The collective data from these techniques allows for the unambiguous structural elucidation of a specific isomer like this compound.

Purity Assessment: HRMS is also a powerful tool for assessing purity. In a typical analysis, the sample is introduced into the mass spectrometer (often after separation by liquid chromatography), and the resulting spectrum displays peaks corresponding to all ionizable components. The peak for the target compound should be dominant, while the presence and intensity of other peaks can be used to identify and quantify impurities. The high resolving power of the instrument is critical for separating the analyte signal from impurities that may have very similar molecular weights researchgate.net. Ensuring high purity is essential before using the compound in further applications, such as biological activity screening nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to wavelengths between approximately 200 and 800 nm researchgate.net. This absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state mdpi.comnih.gov. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the types of bonds and functional groups it contains.

The structure of this compound contains two primary chromophores (light-absorbing groups): the aromatic benzene (B151609) ring and the carbonyl (C=O) group. The conjugation between these groups influences the energy of the electronic transitions. The expected transitions include:

π → π* transitions: These are high-energy transitions associated with the conjugated π-electron system of the aromatic ring and carbonyl group. They typically result in strong absorption bands in the UV region sigmaaldrich.com.

n → π* transitions: This type of transition involves promoting a non-bonding electron (n), such as one from the lone pairs on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity than π → π* transitions sigmaaldrich.com.

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these maxima provide valuable information about the molecule's electronic configuration.

Table 2: Key Chromophores and Electronic Transitions in this compound

ChromophoreType of Electronic TransitionExpected Spectral Region
Aromatic Ring conjugated with C=Oπ → πStrong absorption, typically < 300 nm
Carbonyl Group (C=O)n → πWeak absorption, typically at a longer wavelength (> 300 nm)

Advanced Spectroscopic Methods for Complex Analysis

For more in-depth analysis, particularly when dealing with complex mixtures or detailed structural elucidation, advanced and hyphenated spectroscopic methods are employed. These techniques offer enhanced sensitivity, specificity, and structural information compared to standalone methods.

One of the most powerful advanced methods is Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its high-resolution (LC-HRMS) and tandem (LC-MS/MS) variants. This technique first separates a mixture into its individual components using liquid chromatography. Each separated component then enters the mass spectrometer, where it is identified based on its mass-to-charge ratio researchgate.net.

In LC-MS/MS , a specific ion (the "parent" ion) corresponding to the compound of interest is selected and fragmented. The resulting fragment ions (or "daughter" ions) create a unique fragmentation pattern that serves as a highly specific identifier, even in complex biological matrices. This is crucial for metabolism studies or for quantifying low levels of thiochromanone derivatives in biological assays nih.gov.

Other advanced methods include two-dimensional NMR (2D-NMR) techniques such as COSY, HSQC, and HMBC. These experiments provide data on proton-proton and proton-carbon correlations within the molecule, allowing chemists to piece together the complete molecular structure with absolute certainty, confirming the precise placement of substituents like the fluorine atom in the 7-position. The synthesis and characterization of novel heterocyclic compounds frequently rely on these sophisticated methods to ensure their structures are correctly assigned nih.gov.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. ijcce.ac.ir These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity. nih.gov

For 7-Fluorothiochroman-4-one, DFT calculations would be employed to optimize its three-dimensional geometry and compute various electronic properties. Key parameters derived from such analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an electron-rich site, while the fluorine atom's electron-withdrawing nature would influence the charge distribution on the aromatic ring. d-nb.inforesearchgate.net This information is vital for predicting how the molecule might interact with other reagents or biological macromolecules.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Related Chromone Derivative This table presents hypothetical data based on typical DFT calculation results for analogous heterocyclic ketones to illustrate the expected parameters for this compound.

Calculated ParameterMethod/Basis SetIllustrative Value
EHOMOB3LYP/6-311++G(d,p)-6.5 eV
ELUMOB3LYP/6-311++G(d,p)-2.0 eV
Energy Gap (ΔE)B3LYP/6-311++G(d,p)4.5 eV
Dipole MomentB3LYP/6-311++G(d,p)3.8 Debye

Molecular Modeling and Simulation Studies

The thiochroman-4-one (B147511) scaffold is not planar. The six-membered heterocyclic ring containing the sulfur atom can adopt different conformations, such as a twisted or bent form. researchgate.net Conformational analysis, often performed using both molecular mechanics and DFT, is used to identify the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them. nih.gov For this compound, the analysis would reveal the preferred puckering of the heterocyclic ring and the orientation of the fluorine atom.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.govresearchgate.net By simulating the motions of the atoms at a given temperature, MD can explore the conformational landscape, showing how the molecule flexes, bends, and transitions between different low-energy states. nih.gov This provides a more realistic picture of the molecule's behavior in a solution or biological environment compared to static, time-independent calculations.

Computational methods are extensively used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. mdpi.comnih.gov Molecular docking is a primary technique used for this purpose. nih.gov In a docking study, the 3D structure of the ligand (this compound) is computationally placed into the binding site of a target protein. An algorithm then samples numerous possible orientations and conformations of the ligand within the site and uses a scoring function to estimate the binding affinity for each pose.

These studies can identify key interactions, such as hydrogen bonds (e.g., involving the carbonyl oxygen) and hydrophobic interactions, that stabilize the ligand-protein complex. Such predictions are instrumental in the early stages of drug discovery for identifying potential biological targets and understanding the structural basis of activity. frontiersin.org

Table 2: Example of Predicted Molecular Interactions from a Docking Study This table illustrates the type of data generated from a molecular docking simulation of a small molecule inhibitor with a hypothetical protein kinase target.

ParameterDescription
Binding Affinity (Score)-8.5 kcal/mol
Hydrogen BondsCarbonyl oxygen with backbone NH of Valine-85
Hydrophobic InteractionsBenzene (B151609) ring with Leucine-130, Phenylalanine-145
Halogen BondFluorine atom with backbone CO of Glycine-83

Mechanistic Pathways Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, such as the synthesis or metabolic transformation of this compound. One of the key aspects of this is transition state (TS) analysis. A transition state is the highest energy point along a reaction pathway, representing the energetic barrier that must be overcome for the reaction to proceed.

Using quantum chemical methods, researchers can calculate the geometry and energy of these fleeting transition states. researchgate.net By comparing the energy of the transition state to that of the reactants, the activation energy of the reaction can be determined, which is directly related to the reaction rate. For example, in the synthesis of thiochroman-4-ones, which often involves an intramolecular Friedel-Crafts acylation, TS analysis could pinpoint the structure of the key intermediate and the energy barrier to ring closure. nih.gov

Reaction coordinate mapping is a technique used to trace the entire energy profile of a chemical reaction from reactants to products. arxiv.org The reaction coordinate is a geometric parameter (like a bond length or angle) that changes continuously as the reaction progresses. By calculating the energy of the system at various points along this coordinate, a potential energy surface is mapped out. arxiv.org

This map reveals the lowest energy path the reaction is likely to follow and identifies all intermediates and transition states along the way. aps.org This detailed view of the reaction pathway provides a complete mechanistic picture, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, this could be applied to understand its formation or its potential reactions with other molecules. arxiv.org

In Silico Screening and Pharmacophore Modeling

The thiochroman-4-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities. nih.gov Computational techniques like virtual screening and pharmacophore modeling are essential for exploring the potential of derivatives like this compound as new therapeutic agents. nih.govresearchgate.net

Ligand-based pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govresearchgate.net This model is generated from a set of known active compounds, even without knowledge of the target's structure. For the this compound scaffold, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors : The ketone oxygen.

Aromatic Rings : The benzene ring.

The fluorine atom at the 7-position would contribute to the electronic properties and could be a key feature in a specific pharmacophore model, potentially forming halogen bonds or altering the electrostatic profile of the aromatic ring.

When the 3D structure of a biological target (like an enzyme or receptor) is known, structure-based virtual screening can be used to dock vast libraries of compounds into the target's active site. nih.gov The this compound core can be used as a query scaffold to search for compounds that fit a particular binding pocket. nih.gov The screening process evaluates how well each molecule complements the active site in terms of shape and chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). The 7-fluoro substituent could play a critical role, potentially fitting into a specific sub-pocket or interacting with particular residues, thereby enhancing binding affinity compared to the unsubstituted parent compound.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational methods are pivotal in predicting the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. For the thiochroman-4-one class of compounds, studies have explored how different substituents impact their therapeutic potential, for instance, as leishmanicidal agents. nih.gov

For this compound, computational SAR would focus on the role of the 7-fluoro group. Quantitative Structure-Activity Relationship (QSAR) models can be built using a series of related compounds. These models use calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) to create a mathematical equation that predicts biological activity.

Key descriptors for this compound in a QSAR model would include:

Electronic Descriptors : Dipole moment, electrostatic potential, HOMO/LUMO energies, which are all influenced by the electronegative fluorine atom.

Steric Descriptors : Molecular volume and surface area.

Lipophilicity : The partition coefficient (logP), which is affected by the fluorine substituent.

Chemical Reactivity and Mechanistic Transformation Studies

Reactions at the Carbonyl Group (C-4 Position)

The ketone functionality at the C-4 position is a primary site for a range of chemical reactions, typical of carbonyl compounds. The electron-withdrawing nature of the fluorine atom can subtly influence the electrophilicity of the carbonyl carbon.

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a wide array of products. While specific studies on 7-fluorothiochroman-4-one are not extensively detailed in the literature, the general reactivity pattern of thiochroman-4-ones suggests that it readily undergoes nucleophilic addition.

For instance, the reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) would be expected to yield tertiary alcohols after acidic workup. The nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond.

Nucleophile (R-M)Product (after workup)Notes
CH₃MgBr7-Fluoro-4-methylthiochroman-4-olFormation of a tertiary alcohol.
PhLi7-Fluoro-4-phenylthiochroman-4-olIntroduction of an aryl group at the C-4 position.

The carbonyl group of this compound can be reduced to a secondary alcohol, 7-fluorothiochroman-4-ol. This transformation is commonly achieved using hydride-based reducing agents. The choice of reducing agent can be critical, with stronger reducing agents potentially affecting other parts of the molecule.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and is typically selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and can also reduce esters, carboxylic acids, and amides. For the selective reduction of the ketone in this compound, NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol (B145695) would be a suitable choice.

ReagentSolventProduct
NaBH₄Methanol7-Fluorothiochroman-4-ol
LiAlH₄Diethyl ether/THF7-Fluorothiochroman-4-ol

This table illustrates common reduction reactions applicable to ketones.

As a ketone with α-protons (at the C-3 and C-5 positions), this compound can undergo base- or acid-catalyzed condensation reactions. In the presence of a suitable base, it can form an enolate which can then act as a nucleophile.

One example of such a reaction is the aldol (B89426) condensation. In a self-condensation, the enolate of one molecule of this compound could attack the carbonyl group of another molecule. More commonly, crossed aldol condensations are performed with a non-enolizable aldehyde, such as benzaldehyde, to prevent self-condensation of the aldehyde partner.

Furthermore, condensation with formate (B1220265) esters, such as ethyl formate, in the presence of a base like sodium ethoxide can lead to the formation of a β-keto aldehyde, specifically 7-fluoro-3-(hydroxymethylene)thiochroman-4-one. This product exists in equilibrium with its keto-enol tautomer.

This compound possesses α-protons on the carbon atoms adjacent to the carbonyl group (C-3 and C-5), allowing it to exhibit keto-enol tautomerism. In the presence of an acid or a base, a dynamic equilibrium is established between the keto form (the thiochromanone) and its enol form. The equilibrium generally favors the keto form for simple ketones.

The deprotonation of an α-proton by a strong base, such as lithium diisopropylamide (LDA), leads to the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles. The regioselectivity of enolate formation (deprotonation at C-3 vs. C-5) can be influenced by the reaction conditions (kinetic vs. thermodynamic control). The enolate can then be utilized in C-C bond-forming reactions, such as alkylation with alkyl halides.

Reactions at the Thiochroman (B1618051) Ring System

The thiochroman ring system can also undergo substitution reactions. For instance, α-halogenation at the C-3 position can occur under various conditions. One reported method for a related thiochroman-4-one (B147511) involves the use of N-chlorosuccinimide (NCS) in the presence of pyridine. This suggests that this compound could likely be chlorinated at the C-3 position to yield 3-chloro-7-fluorothiochroman-4-one. This reaction likely proceeds through an enol or enolate intermediate.

ReagentProductPosition of Substitution
N-Chlorosuccinimide (NCS), Pyridine3-Chloro-7-fluorothiochroman-4-oneC-3

This table is based on reported reactions for similar thiochroman-4-one structures.

Addition Reactions to Unsaturated Linkages

The thiochroman-4-one scaffold can be readily functionalized at the C3 position to introduce an unsaturated linkage, typically an exocyclic carbon-carbon double bond. These 3-arylidenethiochroman-4-ones are α,β-unsaturated ketones and serve as excellent Michael acceptors, undergoing conjugate addition reactions with various nucleophiles.

One of the most significant applications of this reactivity is in the synthesis of fused heterocyclic systems. For instance, the reaction of 3-arylidenethiochromanones with hydrazine (B178648) hydrate (B1144303) proceeds via a Michael-type addition of the hydrazine to the exocyclic double bond, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield fused pyrazole (B372694) derivatives. researchgate.net This transformation highlights the utility of the unsaturated linkage as a key reactive site for building molecular complexity.

Reactant 1Reactant 2Product TypeReaction Description
3-Arylidenethiochroman-4-oneHydrazineThiochromeno[4,3-c]pyrazoleMichael addition followed by cyclocondensation. researchgate.net

Rearrangement Processes

The thiochroman-4-one framework can undergo several types of rearrangement reactions, often acid-catalyzed, to yield structurally diverse products. A notable example involves the rearrangement of 3-hydroxymethylenethiochroman-4-one derivatives. Under acidic conditions, these compounds can rearrange to form 3-isopropenylthiochromenones. This transformation likely proceeds through protonation of the hydroxyl group, elimination of water to form a carbocation intermediate, followed by a shift and deprotonation to yield the thermodynamically stable conjugated system. nih.gov

Another potential rearrangement is the Beckmann rearrangement of thiochroman-4-one oxime. The oxime is readily formed by treating thiochroman-4-one with hydroxylamine. researchgate.net Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) would be expected to induce the classic Beckmann rearrangement. In this process, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of a ring-expanded 1,4-benzothiazepin-5-one, a seven-membered lactam. researchgate.netnih.gov

Starting MaterialReagent(s)Rearranged Product
3-Hydroxymethylenethiochroman-4-oneAcid3-Isopropenylthiochromenone nih.gov
Thiochroman-4-one OximeAcid (e.g., PPA)1,4-Benzothiazepin-5-one (Expected) researchgate.netnih.gov

Cycloaddition Reactions (e.g., for Heterocycle Formation)

Cycloaddition reactions provide a powerful tool for constructing complex polycyclic systems from thiochroman-4-one derivatives. The 3-isopropenylthiochromenone, formed from the rearrangement process described above, can act as a diene in Diels-Alder reactions. This reactivity allows for the synthesis of novel thioxanthenone skeletons, demonstrating a pathway from the simpler thiochroman-4-one core to more complex, fused ring systems. nih.gov

Furthermore, derivatives such as 3-sulfinylthiochroman-4-one-1,1-dioxide can also participate as dienes in Diels-Alder cycloadditions. For example, its reaction with 2-ethylbutene in boiling xylene yields a 2,3-dihydro-5H-1,4-oxathinino[3,2-c] tandfonline.combenzothiopyran derivative, showcasing the versatility of the thiochroman-4-one scaffold in [4+2] cycloaddition strategies. tandfonline.com

Stereochemical Aspects of Reactivity

The stereochemistry of reactions involving the thiochroman-4-one ring is of significant interest, particularly in the synthesis of chiral molecules. While the parent molecule is achiral, reactions at the C2 or C3 positions can generate stereocenters.

A noteworthy example is the stereoselective synthesis of thiochroman-4-ones through the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones. In this process, a stereoselective conjugate addition of a thiophenol derivative to the chiral dioxanone occurs first. The subsequent intramolecular cyclization, involving the attack of a lithiated phenyl ring on the dioxanone carbonyl, proceeds with retention of stereochemistry, affording optically active thiochroman-4-ones. tandfonline.com The configuration of the starting chiral reactant directly influences the stereochemical outcome of the final product, demonstrating a method for controlling the absolute stereochemistry at the C2 and C3 positions. tandfonline.com

Heterocycle Annulation and Ring Transformations

Thiochroman-4-one is a cornerstone precursor for the annulation of a wide variety of heterocyclic rings onto its framework. The carbonyl group at C4 and the reactive methylene (B1212753) group at C3 are the primary sites for these transformations.

Synthesis of Pyrazoles, Imidazoles, Thiazoles, and Indoles

The thiochroman-4-one scaffold is extensively used to synthesize fused five-membered heterocycles. researchgate.net

Pyrazoles: Fused pyrazoles, specifically thiochromeno[4,3-c]pyrazoles, are typically synthesized via the base-catalyzed cyclocondensation of 3-arylidenethiochroman-4-ones with hydrazine. researchgate.net Alternatively, reaction of 3-hydroxymethylenethiochroman-4-ones with various hydrazine derivatives also yields the isomeric 4H-thiochromeno[4,3-c]pyrazoles. nih.gov

Imidazoles: The synthesis of thiochromeno-fused imidazoles can be achieved from functionalized thiochroman-4-ones. For example, the reaction of 3-bromothiochroman-4-one (B3253435) with amidines can lead to the formation of the fused imidazole (B134444) ring system. researchgate.net

Thiazoles: Thiazole derivatives can be prepared by reacting thiochroman-4-thiocarbohydrazone with various hydrazonoyl chlorides. Another route involves reacting 3-(4-(dimethylamino)benzylidene)thiochroman-4-one with thiosemicarbazide, followed by cyclization with hydrazonoyl chlorides to yield complex thiazole-containing structures.

Indoles: The classic Fischer indole (B1671886) synthesis is applicable to thiochroman-4-one. The condensation of thiochroman-4-one with phenylhydrazine (B124118) produces the corresponding phenylhydrazone. Treatment of this intermediate with an acid catalyst like polyphosphoric acid (PPA) induces cyclization to form 6,11-dihydrothiochromeno[4,3-b]indole. researchgate.net

Formation of Pyridines, Pyrimidines, and Thiazepines

Six- and seven-membered heterocyclic rings can also be effectively annulated to the thiochroman-4-one core. researchgate.net

Pyridines: Thiochromeno[4,3-b]pyridine derivatives can be synthesized through an ammonium (B1175870) acetate-mediated cyclocondensation reaction. This involves reacting thiochroman-4-one with 3-oxo-2-arylhydrazonopropanals in acetic acid, often under high pressure in a Q-tube reactor for improved efficiency. The reaction proceeds through a sequence of condensation and dehydrative cyclization steps. tandfonline.com

Pyrimidines: Fused pyrimidine (B1678525) rings are accessible from thiochroman-4-one derivatives. For example, the reaction of 3-arylidenethiochroman-4-ones with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of thiochromeno[4,3-d]pyrimidine derivatives. researchgate.net

Thiazepines: As discussed in the context of rearrangement reactions, the Beckmann rearrangement of thiochroman-4-one oxime provides a direct route to the seven-membered 1,4-benzothiazepin-5-one ring system, which is a derivative of thiazepine. researchgate.net

The following table summarizes the synthesis of various heterocycles from thiochroman-4-one precursors.

PrecursorReagent(s)Fused HeterocycleReference(s)
Thiochroman-4-onePhenylhydrazine, then PPAThiochromeno[4,3-b]indole researchgate.net
Thiochroman-4-one3-Oxo-2-arylhydrazonopropanal, NH₄OAcThiochromeno[4,3-b]pyridine tandfonline.com
3-Arylidenethiochroman-4-oneHydrazineThiochromeno[4,3-c]pyrazole researchgate.net
Thiochroman-4-thiocarbohydrazoneHydrazonoyl ChloridesThiazole
Thiochroman-4-one OximeAcid (for rearrangement)1,4-Benzothiazepin-5-one researchgate.net

Biological Activity and Molecular Mechanisms in Vitro Research

This section details the current understanding of the biological activities of 7-Fluorothiochroman-4-one and its derivatives, focusing on in vitro studies. The investigations covered pertain to its potential as an anti-parasitic agent.

Advanced Analytical Methodologies for Research Applications

Integration of Spectroscopic Techniques with Chemometrics

Multivariate Analysis for Spectral Data (e.g., PCA, SIMCA, PLS-DA)

In the analysis of complex spectral data from techniques like NMR, Mass Spectrometry, or Infrared Spectroscopy, multivariate analysis (MVA) methods are indispensable for extracting meaningful information. nih.gov These chemometric tools can identify patterns and relationships within large datasets that are not apparent through univariate analysis.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. nih.gov For a compound like 7-Fluorothiochroman-4-one, PCA could be applied to a collection of its spectra obtained under various conditions (e.g., different solvents, temperatures). The analysis would generate score plots, which could reveal clustering of samples based on subtle spectral differences, and loading plots, which would indicate the specific spectral regions responsible for this differentiation.

Soft Independent Modeling of Class Analogy (SIMCA) is a supervised classification method. If different batches of this compound were synthesized, SIMCA could be used to build a model for a reference batch and then classify new batches as belonging to that class or not, ensuring quality control.

Partial Least Squares Discriminant Analysis (PLS-DA) is another supervised method used to distinguish between different classes of samples. nih.gov For instance, if studying the interaction of this compound with a biological system, PLS-DA could be used to analyze spectral data from treated versus untreated samples to identify the variables (e.g., specific NMR peaks) that best discriminate between the two groups.

The application of these MVA techniques can be summarized as follows:

TechniquePrinciplePotential Application for this compound
PCA Unsupervised dimensionality reduction to visualize patterns and outliers in data.- Initial exploratory analysis of spectral data from different synthesis batches. - Identifying spectral changes upon interaction with other molecules.
SIMCA Supervised classification to model individual classes.- Quality control of newly synthesized batches against a reference standard. - Classifying samples based on their spectral fingerprint.
PLS-DA Supervised regression method to find variables that separate classes.- Discriminating between samples where this compound is active vs. inactive in a biological assay. - Identifying key spectral features that correlate with a specific property or activity.

Label-Free Infrared Spectroscopic Analysis with Computational Enhancement

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. nih.gov A label-free approach means that the molecule of interest, such as this compound, can be analyzed in its native state without the need for chemical or isotopic labels. nih.govresearchgate.net

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption between 1660-1770 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. libretexts.org The exact position of this band can be influenced by factors such as conjugation. Additionally, bands corresponding to C-F stretching and vibrations of the aromatic ring would be present.

Computational enhancement can be used to augment experimental IR data. Quantum chemical calculations, for instance, can predict the vibrational frequencies of this compound. By comparing the computed spectrum with the experimental one, a more detailed and accurate assignment of the spectral bands can be achieved. This synergy between experimental and computational methods provides a deeper understanding of the molecular structure and vibrations. biointerfaceresearch.com

Spectral RegionExpected VibrationSignificance for this compound
~1700 cm⁻¹C=O stretch (ketone)Confirms the presence of the key functional group. libretexts.org
~1600-1450 cm⁻¹Aromatic C=C stretchingCharacteristic of the benzene (B151609) ring.
~1250-1000 cm⁻¹C-F stretchIndicates the presence of the fluorine substituent.
~700-600 cm⁻¹C-S stretchRelates to the thioether in the chroman ring.

Development of Analytical Methods for Metabolite Research (e.g., in biological matrices for in vitro studies)

When a compound like this compound is introduced into a biological system, such as in in vitro cell cultures, it may be metabolized into other compounds. The study of these metabolites is crucial for understanding the compound's biological activity and fate. The development of robust analytical methods is essential for their detection and quantification in complex biological matrices like cell lysates or culture media. researchgate.netmdpi.com

A typical workflow for metabolite analysis involves sample preparation, separation, and detection.

Sample Preparation: The goal is to remove interfering substances, such as proteins and salts, from the biological matrix and to concentrate the metabolites. mdpi.com Common techniques include:

Protein Precipitation (PPT): Using a solvent like acetonitrile or methanol (B129727) to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): Using a water-immiscible organic solvent to extract metabolites based on their partitioning behavior.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute the metabolites.

Separation and Detection: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used platform for metabolite analysis due to its high sensitivity and selectivity. researchgate.netresearchgate.netnih.gov The chromatography separates the metabolites from each other and from remaining matrix components, while the mass spectrometer provides detection and structural information based on the mass-to-charge ratio of the ions.

For this compound, potential metabolic transformations could include reduction of the ketone to a hydroxyl group or hydroxylation of the aromatic ring. An LC-MS/MS method would be developed to specifically detect these potential metabolites alongside the parent compound.

StepTechniquePurpose for this compound Metabolite Analysis
Sample Preparation PPT, LLE, or SPEIsolate the parent compound and its potential metabolites from the complex biological matrix. mdpi.com
Separation HPLC or UHPLCSeparate this compound from its more polar metabolites (e.g., hydroxylated forms).
Detection Tandem Mass Spectrometry (MS/MS)Provide sensitive and specific detection and quantification of the parent compound and its metabolites. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives in 7 Fluorothiochroman 4 One Research

Design of Novel Thiochroman-4-one (B147511) Derivatives with Enhanced Specificity

The strategic incorporation of a fluorine atom at the 7-position of the thiochroman-4-one core significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development. rsc.orgnih.gov Researchers are actively designing and synthesizing novel derivatives of 7-Fluorothiochroman-4-one to enhance their specificity for various biological targets. This involves modifying the core structure with different functional groups to optimize interactions with target proteins.

For instance, the introduction of thiosemicarbazone moieties has yielded derivatives with potent anticancer activity. rsc.org Structure-activity relationship (SAR) studies have revealed that the presence of fluorine at specific positions can significantly increase the cytotoxic potential of these compounds against cancer cell lines. rsc.org The design of such derivatives is often guided by the principle of creating molecules that can selectively bind to and modulate the activity of key enzymes or receptors involved in disease pathways.

Exploration of New Reaction Pathways and Transformation Technologies

The synthesis of this compound and its derivatives is a key area of ongoing research. Traditional methods for synthesizing thiochroman-4-ones often involve multi-step procedures with moderate yields. mdpi.com Current efforts are focused on developing more efficient and sustainable synthetic routes.

Furthermore, flow chemistry and biocatalysis represent cutting-edge technologies that could revolutionize the synthesis of these molecules. nih.govnih.govresearchgate.net Flow chemistry allows for continuous production with precise control over reaction parameters, leading to higher yields and purity. nih.govnih.gov Biocatalysis, on the other hand, utilizes enzymes to perform specific chemical transformations, offering a green and highly selective alternative to traditional chemical methods. researchgate.net The application of marine-derived fungi as biocatalysts has shown potential for the biotransformation of thiochroman (B1618051) derivatives. researchgate.net

Application of Advanced Spectroscopic Probes in Chemical Biology

Advanced spectroscopic techniques are indispensable tools for characterizing this compound and its derivatives and for studying their interactions with biological systems. The presence of the fluorine atom provides a unique spectroscopic handle for such investigations.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying fluorinated compounds. rsc.org It offers high sensitivity and a wide chemical shift range, making it an excellent tool for probing the local environment of the fluorine atom and for studying protein-ligand interactions. nih.govnih.gov Changes in the ¹⁹F NMR chemical shift can provide valuable information about the binding of a fluorinated ligand to its target protein. nih.govmdpi.com

Mass spectrometry (MS) is another crucial technique for the analysis of fluorinated compounds. nih.govnih.gov High-resolution mass spectrometry (HRMS) can be used to accurately determine the molecular weight and elemental composition of novel derivatives. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of the molecules. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is widely used for the identification and quantification of these compounds in complex biological samples. mdpi.com

The table below summarizes some of the spectroscopic data for related thiochromanone and coumarin (B35378) derivatives, illustrating the types of information that can be obtained using these techniques.

Compound/TechniqueKey ObservationsReference
Thiochromanone Derivatives
¹H NMRSignals for -OH and -NH- groups, hydrogen atoms of the benzene (B151609) ring, and CH₂ in the thiochromanone group were identified. researchgate.net
¹³C NMRA singlet indicating the presence of a C=O group was observed. researchgate.net
7-Hydroxy-4-methyl coumarin
¹H NMRSignals corresponding to -CH₃, Ar-H, and -OH groups were identified. nih.govnih.gov
7-Hydroxy-4-(2-fluorophenyl)coumarin
¹H NMRIntramolecular interaction between F and H5 was observed.

Deeper Integration of Computational Chemistry with Experimental Validation

Computational chemistry plays an increasingly vital role in the research and development of new this compound derivatives. In silico methods are used to predict the properties and biological activities of these compounds, thereby guiding their rational design and synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.gov These models can help identify the key structural features that are important for a particular biological effect. For instance, QSAR modeling of sulfur-containing compounds has highlighted the importance of properties like mass, polarizability, and the presence of specific bonds for their anticancer activities. rsc.org

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.govnih.govnih.gov This information can be used to understand the molecular basis of a compound's activity and to design new derivatives with improved binding affinity. Molecular docking studies have been used to investigate the interaction of thiochromenone derivatives with targets like trypanothione (B104310) reductase. researchgate.net

The synergy between computational predictions and experimental validation is crucial for accelerating the drug discovery process. Computational models can screen large libraries of virtual compounds, and the most promising candidates can then be synthesized and tested in the laboratory to confirm their activity. This iterative process of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Investigation into Broader Biological Targets and Their Molecular Mechanisms (In Vitro)

Research into the biological activities of this compound and its derivatives is expanding to include a wider range of potential molecular targets. In vitro studies are essential for elucidating the mechanisms of action of these compounds and for identifying new therapeutic applications.

Thiochromanone derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer activity: Derivatives have shown cytotoxicity against various cancer cell lines, including leukemia, and have been found to inhibit enzymes like epidermal growth factor receptor (EGFR). rsc.orgresearchgate.net The introduction of fluorine has been shown to enhance anticancer efficacy. rsc.org

Antimicrobial activity: These compounds have exhibited activity against a range of bacteria and fungi. nih.govmdpi.comnih.gov

Antiparasitic activity: Thiochromanone derivatives have been investigated for their potential to treat diseases like leishmaniasis and malaria. rsc.org

The table below summarizes some of the in vitro biological activities reported for thiochromanone derivatives.

Biological ActivityTarget/AssayKey FindingsReference(s)
Anticancer Cathepsin L Inhibition6,7-difluorothiochromanone thiosemicarbazone was a potent inhibitor. rsc.org
Cytotoxicity against MCF-7, SK-mel-2, DU145 cell linesA thiosemicarbazone derivative of thiochromanone showed exceptional efficacy. rsc.org
EGFR InhibitionN-substituted aminosalicylamides with a thiochroman scaffold showed remarkable inhibitory activity. researchgate.net
Colorectal Cancer Cell LinesFlavanone/chromanone derivatives exhibited antiproliferative activity through the generation of oxidative stress. nih.gov
Antimicrobial Antibacterial (Xanthomonas species)A thiochromanone derivative with a carboxamide moiety showed excellent activity. nih.gov
Antifungal (Botryosphaeria dothidea)A thiochromanone derivative with a carboxamide moiety showed moderate activity. nih.gov
Antibacterial and AntifungalThiochromanone derivatives with a sulfonyl hydrazone moiety showed good antibacterial and lower antifungal activities. mdpi.com
Antiparasitic Antileishmanial (Leishmania panamensis)Acyl hydrazone derivatives of thiochromene showed varying activities, with a semicarbazone derivative being the most effective. rsc.org
Antimalarial (Plasmodium falciparum)Carbohydrate-fused thiochroman derivatives were effective against both chloroquine-sensitive and -resistant strains. rsc.org

Future research will likely focus on identifying more specific molecular targets for this compound derivatives and on elucidating the detailed molecular mechanisms underlying their biological effects. This will involve a combination of in vitro assays, such as enzyme inhibition assays and receptor binding studies, as well as cell-based assays to investigate their effects on signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Fluorothiochroman-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) under anhydrous conditions are common. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometry of reagents. Characterization via 1H^1\text{H}/19F^19\text{F} NMR and HPLC purity analysis is critical to confirm yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use 1H^1\text{H} NMR to identify aromatic protons and 19F^19\text{F} NMR for fluorine substitution (δ ≈ -110 to -120 ppm). IR spectroscopy confirms the carbonyl stretch (~1680–1720 cm1^{-1}). Mass spectrometry (HRMS) validates molecular mass. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodology : Document all experimental parameters (e.g., solvent purity, reaction time, inert atmosphere). Use standardized protocols for quenching and purification (e.g., column chromatography with silica gel, recrystallization). Share detailed supplementary data, including raw spectra and chromatograms, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound derivatives?

  • Methodology : Employ computational methods (DFT calculations) to model transition states and electron density maps. Compare experimental outcomes (e.g., substituent effects on fluorination position) with theoretical predictions. Validate using kinetic isotope effects or Hammett plots to correlate electronic effects with reaction rates .

Q. How can conflicting data on the stability of this compound under acidic/basic conditions be resolved?

  • Methodology : Conduct controlled stability studies across pH ranges (1–14) at varying temperatures. Use HPLC-MS to track degradation products. Perform time-resolved NMR to monitor structural changes. Cross-validate findings with independent labs and publish raw datasets to facilitate meta-analyses .

Q. What strategies are effective in elucidating the biological activity of this compound analogs?

  • Methodology : Design structure-activity relationship (SAR) studies with systematic substitutions (e.g., varying electron-withdrawing/donating groups). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations. Ensure biological replicates and statistical rigor (e.g., ANOVA with post-hoc tests) to minimize false positives .

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodology : Replicate experiments using identical reagents and equipment. Analyze variables like moisture content, catalyst lot variability, and stirring efficiency. Publish negative results and procedural adjustments in supplementary materials to contextualize yield variations .

Methodological Guidelines

  • Experimental Design : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses. For fluorinated heterocycles, prioritize mechanistic novelty and biomedical relevance .
  • Data Contradiction Analysis : Apply iterative triangulation—combine experimental, computational, and literature data—to resolve inconsistencies. Use platforms like Zenodo to archive datasets for peer scrutiny .
  • Compliance with Standards : Follow the Beilstein Journal of Organic Chemistry’s guidelines for reporting synthetic procedures, including purity thresholds (>95%) and spectral accession codes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.